(E)-3-(3,4-dimethoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
Description
(E)-3-(3,4-Dimethoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic acrylamide derivative featuring a 3,4-dimethoxyphenyl group conjugated to an acrylamide backbone and a pyrazole-thiophene-containing ethyl side chain.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-17-7-5-15(14-18(17)26-2)6-8-20(24)21-10-12-23-11-9-16(22-23)19-4-3-13-27-19/h3-9,11,13-14H,10,12H2,1-2H3,(H,21,24)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRIHUJLUARMFV-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various aspects such as anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The compound belongs to a class of compounds known as acrylamides , which are characterized by the presence of an acrylamide functional group. The specific structural features of this compound include:
- Acrylamide backbone : The core structure that contributes to its reactivity and biological activity.
- Dimethoxyphenyl group : This moiety may enhance lipophilicity and biological interactions.
- Thiophen-2-yl and pyrazole groups : These heterocycles are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound. Pyrazoles have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies : Compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potent anticancer activity .
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| Example A | MCF-7 | 6.2 |
| Example B | HCT-116 | 27.3 |
Anti-inflammatory Properties
In addition to anticancer effects, compounds with a pyrazole scaffold have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models:
- Cytokine inhibition : Compounds similar to this compound have been shown to lower levels of TNF-alpha and IL-6 in cell cultures .
Other Pharmacological Activities
The biological profile of this compound may extend beyond anticancer and anti-inflammatory activities:
- Antioxidant activity : Pyrazole derivatives are known for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress .
- Neuroprotective effects : Some studies suggest that related compounds may provide neuroprotection by modulating neurotransmitter systems .
Case Studies and Research Findings
Several case studies have explored the efficacy of pyrazole-containing compounds in various therapeutic contexts:
- Study on Anticancer Activity : A recent study evaluated a series of pyrazole derivatives, revealing that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cells . The study concluded that incorporating electron-donating groups like methoxy enhances activity.
- Inflammation Model : In an animal model of arthritis, a pyrazole derivative was effective in reducing paw swelling and joint inflammation, demonstrating its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key motifs with several analogs:
- Acrylamide backbone : A common feature in inhibitors of kinases, cholinesterases, and other enzymes due to its hydrogen-bonding capacity .
- Pyrazole-thiophene side chain: Contrasts with analogs bearing triazole or benzothiazole groups.
Physicochemical Properties
*LogP values estimated using Molinspiration or similar tools.
Key Research Findings and Implications
- Structural Optimization : The pyrazole-thiophene group in the target compound may improve metabolic stability over triazole analogs (), which are prone to oxidative degradation .
- Synergistic Effects : Combining 3,4-dimethoxyphenyl (electron-donating) with thiophene (electron-withdrawing) could enhance redox activity, a trait exploited in kinase inhibitors .
- Crystallographic Insights : highlights that amide derivatives often form hydrogen-bonded dimers (R₂²(8) motifs), suggesting the target compound may exhibit similar crystal packing, influencing solubility and formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
